N-Methyl-N~2~-(oxomethylidene)glycinamide
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Overview
Description
N-Methyl-N~2~-(oxomethylidene)glycinamide is an organic compound with a complex structure that includes both amide and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N~2~-(oxomethylidene)glycinamide typically involves the reaction of N-methylglycinamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently stabilized by the amide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N~2~-(oxomethylidene)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional carbonyl groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with new functional groups replacing the imine.
Scientific Research Applications
N-Methyl-N~2~-(oxomethylidene)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-N~2~-(oxomethylidene)glycinamide involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The amide group provides stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-Methylglycinamide: A simpler analog with only an amide group.
N-Methyl-N-nitrosourea: Contains a nitroso group instead of an imine.
N-Methylsuccinimide: Features a cyclic structure with an imide group.
Uniqueness
N-Methyl-N~2~-(oxomethylidene)glycinamide is unique due to its combination of amide and imine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-isocyanato-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-5-4(8)2-6-3-7/h2H2,1H3,(H,5,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOREPTVPPVETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720337 |
Source
|
Record name | N-Methyl-N~2~-(oxomethylidene)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824421-17-2 |
Source
|
Record name | N-Methyl-N~2~-(oxomethylidene)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00720337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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